![molecular formula C27H50B2F8P2-2 B7949696 1,3-Bis(dicyclohexylphosphino)propane bis(tetrafluoroborate)](/img/structure/B7949696.png)
1,3-Bis(dicyclohexylphosphino)propane bis(tetrafluoroborate)
Overview
Description
1,3-Bis(dicyclohexylphosphino)propane bis(tetrafluoroborate) is a versatile compound that serves as a ligand in organometallic chemistry . It is also used as a catalyst in the preparation of silacarboxylic acids .
Synthesis Analysis
This compound is a ligand for palladium-catalyzed carbonylation of aryl tosylates and mesylates . It is also used in the palladium-catalyzed aminocarbonylation of aryl chlorides at atmospheric pressure .Molecular Structure Analysis
The molecular formula of this compound is C27H50P2 · 2HBF4 . It has a molecular weight of 612.26 .Chemical Reactions Analysis
1,3-Bis(dicyclohexylphosphino)propane bis(tetrafluoroborate) is used as a ligand in various reactions. For instance, it is used in the palladium-catalyzed carbonylation of aryl tosylates and mesylates . It is also used in the palladium-catalyzed aminocarbonylation of aryl chlorides at atmospheric pressure .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 178-183 °C . It is insoluble in water .Scientific Research Applications
Catalyst in Copolymerization Reactions : It is used as a catalyst in the copolymerization of carbon monoxide and α-olefins. Experiments with this catalyst produced copolymers with properties similar to those obtained using more complex catalyst systems (Meinhard et al., 2004).
Preparation of Manganese and Rhenium Carbonyl Tetrafluoroborate Salts : This compound plays a role in the synthesis of substituted Mn and Re carbonyls from corresponding hydrides, showcasing its importance in the preparation of these metal carbonyl complexes (Mandal et al., 1994).
Electrophilic Fluorination Agent : It is used in the fluorination of various organic compounds. The compound exhibits effectiveness in introducing fluorine into different molecular structures, an important reaction in organic chemistry and pharmaceuticals (Poss & Shia, 1999).
Catalyst in Polymer Synthesis : In the field of polymer chemistry, it has been used as a ligand in the catalyst system for Kumada catalyst transfer polycondensation, which is a method for synthesizing polyfluorenes, a class of conducting polymers (Sui et al., 2015).
Synthesis of Chromium(II) Bidentate Phosphine Complexes : It's involved in the synthesis of new chromium(II) bidentate phosphine complexes which are active in the polymerization of 1,3-butadiene, indicating its role in creating new catalytic systems (Ricci et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50P2.2BF4/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;2*2-1(3,4)5/h24-27H,1-23H2;;/q;2*-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZAIJGNZUQTAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CCC(CC1)P(CCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50B2F8P2-2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747937 | |
Record name | dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphine, 1,1'-(1,3-propanediyl)bis[1,1-dicyclohexyl-, tetrafluoroborate(1-) (1:2) | |
CAS RN |
1002345-50-7 | |
Record name | dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.